N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin
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Overview
Description
N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin: is a synthetic compound commonly used as a protease substrate. It is characterized by its empirical formula C37H45N5O8 and a molecular weight of 687.78 g/mol . This compound is particularly valuable in biochemical research due to its ability to act as a fluorogenic substrate for various proteases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin involves multiple steps, including the coupling of amino acids and the attachment of the 7-amido-4-methylcoumarin moiety. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard peptide synthesis protocols. This includes the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain .
Chemical Reactions Analysis
Types of Reactions: N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin primarily undergoes hydrolysis reactions when exposed to proteases. This hydrolysis results in the cleavage of the peptide bond, releasing the fluorescent 7-amido-4-methylcoumarin moiety .
Common Reagents and Conditions: The hydrolysis reactions typically occur under physiological conditions, with the presence of specific proteases such as trypsin or chymotrypsin . The reactions are often carried out at a pH of around 7.5, which is optimal for many proteases .
Major Products: The major product formed from the hydrolysis of this compound is the fluorescent compound 7-amido-4-methylcoumarin . This product is used as an indicator of protease activity .
Scientific Research Applications
N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin involves its cleavage by specific proteases. The compound is designed to be a substrate for these enzymes, which recognize and hydrolyze the peptide bond between the amino acids and the 7-amido-4-methylcoumarin moiety . Upon cleavage, the fluorescent 7-amido-4-methylcoumarin is released, allowing for the quantification of protease activity .
Comparison with Similar Compounds
Comparison: N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin is unique due to its specific amino acid sequence, which makes it a suitable substrate for a distinct set of proteases. Compared to similar compounds, it offers a different specificity and sensitivity in detecting protease activity .
Properties
Molecular Formula |
C37H45N5O8 |
---|---|
Molecular Weight |
687.8 g/mol |
IUPAC Name |
4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-3-(1H-indol-3-yl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H45N5O8/c1-6-20(3)33(41-30(43)14-15-31(44)45)37(49)42-34(21(4)7-2)36(48)40-28(17-23-19-38-27-11-9-8-10-26(23)27)35(47)39-24-12-13-25-22(5)16-32(46)50-29(25)18-24/h8-13,16,18-21,28,33-34,38H,6-7,14-15,17H2,1-5H3,(H,39,47)(H,40,48)(H,41,43)(H,42,49)(H,44,45)/t20-,21-,28-,33-,34-/m0/s1 |
InChI Key |
DIQQFBVJYYDILY-DFXXCKAUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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